D-(+)-Cellobiose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

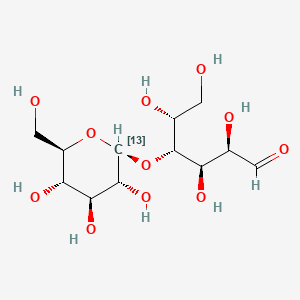

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1/i12+1 |

InChI Key |

DKXNBNKWCZZMJT-VSFMPBPGSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of D-(+)-Cellobiose-13C

An In-depth Technical Guide to D-(+)-Cellobiose-¹³C

This guide provides a comprehensive overview of the physical and chemical properties of D-(+)-Cellobiose-¹³C, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations of key applications.

Introduction

D-(+)-Cellobiose is a disaccharide composed of two β-glucose units linked by a β-1,4 glycosidic bond.[1][2] It is a reducing sugar and the primary repeating unit of cellulose.[2] The ¹³C-labeled version, D-(+)-Cellobiose-¹³C, is a stable isotope-labeled compound used extensively as a tracer for quantification in metabolic research and drug development.[3][4] It also serves as a critical tool in structural studies of cellulose and its enzymatic degradation.[5][6] The incorporation of ¹³C isotopes allows for non-radioactive tracking and analysis via mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]

Physical and Chemical Properties

The physical and chemical characteristics of D-(+)-Cellobiose-¹³C are summarized below. Note that the molecular weight varies depending on the number and position of the ¹³C labels.

Table 1: Physical Properties of D-(+)-Cellobiose-¹³C and Unlabeled Analog

| Property | Value | Source(s) |

| Appearance | White crystalline solid / powder | [8][9] |

| Molecular Formula | Unlabeled: C₁₂H₂₂O₁₁Single Label: C₁₁¹³CH₂₂O₁₁Fully Labeled: ¹³C₁₂H₂₂O₁₁ | [3][8][10][11] |

| Molecular Weight | Unlabeled: 342.30 g/mol D-Cellobiose-1'-¹³C: 343.29 g/mol D-Cellobiose-1-¹³C: 327.23 g/mol D-Cellobiose-¹³C₁₂: 354.21 g/mol | [3][8][10][11][12] |

| Melting Point | 223-230 °C (decomposes)239 °C (decomposes) | [2][8][13] |

| Solubility | Soluble in Water (H₂O) and Dimethyl Sulfoxide (DMSO).Water solubility: ~50 mg/mL | [2][3][8] |

| Optical Activity (unlabeled) | [α]/D +34 ±1 (c = 10% w/v in H₂O) | [2] |

| Storage (Powder) | 0 to 8 °C (short term)-20°C for up to 3 years | [3][8] |

| Storage (In Solvent) | -80°C for up to 6 months-20°C for up to 1 month | [3] |

Table 2: Chemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-O-β-D-glucopyranosyl-D-glucose | [1][2] |

| Synonyms | D-(+)-Cellobiose-¹³C, 4-O-beta-D-glucopyranosyl-D-[1-¹³C]glucose | [10][14] |

| CAS Number | Unlabeled: 528-50-7D-Cellobiose-1'-¹³C: 2892630-35-0 | [8][9] |

| Purity | Typically ≥98% (by HPLC) | [2][10] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C | [8] |

Experimental Protocols

Detailed methodologies are crucial for the effective use of D-(+)-Cellobiose-¹³C in research.

Preparation of Stock and In Vivo Formulations

Due to its utility in biological systems, preparing appropriate formulations is a common requirement. The following protocols are provided as a reference.[3]

a) Stock Solution Preparation (e.g., 10 mM in DMSO):

-

Calculate the required mass of D-(+)-Cellobiose-¹³C based on its specific molecular weight (e.g., for MW 343.29, use 3.43 mg for 1 mL of 10 mM solution).

-

Add the calculated mass to a sterile vial.

-

Add the required volume of DMSO to the vial.

-

Vortex or sonicate gently until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

b) Example In Vivo Injection Formulation (10% DMSO, 5% Tween 80, 85% Saline):

-

Begin with a prepared stock solution in DMSO.

-

For a final volume of 1 mL, combine 100 µL of the DMSO stock solution with 50 µL of Tween 80.

-

Mix thoroughly until the solution is clear.

-

Add 850 µL of saline (0.9% NaCl in ddH₂O) and mix again to achieve a homogenous solution.

-

It is recommended to prepare this formulation fresh on the day of use.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for analyzing ¹³C-labeled compounds.

a) Objective: To confirm isotopic incorporation and study molecular interactions.

b) Methodology for Solution-State ¹³C NMR:

-

Sample Preparation: Dissolve a sufficient amount of D-(+)-Cellobiose-¹³C in a deuterated solvent, typically Deuterium Oxide (D₂O), to a concentration of approximately 10-20 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).[12]

-

Data Acquisition: Record a standard one-dimensional ¹³C NMR spectrum. For more detailed structural assignment, two-dimensional experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be performed.[12][15]

-

Analysis: The resulting spectrum will show signals for the ¹³C-enriched carbon atoms. The chemical shifts can be compared to unlabeled standards and used to study interactions with other molecules, such as metal ions, by observing changes in chemical shift (Δδ).[5]

Applications and Experimental Workflows

D-(+)-Cellobiose-¹³C is integral to several research applications. The following diagrams illustrate key experimental workflows.

Caption: General workflow for preparing D-(+)-Cellobiose-¹³C solutions for research.

Caption: Use of D-(+)-Cellobiose-¹³C in cellulose degradation pathway analysis.

Caption: Conceptual workflow for metabolic tracing using D-(+)-Cellobiose-¹³C.

Safety and Handling

According to available safety data sheets, D-(+)-Cellobiose is not classified as a hazardous substance.[16][17] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats to prevent skin and eye contact.[9]

-

Handling: Avoid dust formation during handling.[9][16] Use in a well-ventilated area.

-

Fire Safety: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[18]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. D-(+)-纤维二糖 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. D-(+)-Cellobiose-13C I CAS#: I endogenous metabolite I InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. synthose.com [synthose.com]

- 9. fishersci.com [fishersci.com]

- 10. BioOrganics [bioorganics.biz]

- 11. D-Cellobiose-13C12 | CAS | LGC Standards [lgcstandards.com]

- 12. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000055) [hmdb.ca]

- 16. chemos.de [chemos.de]

- 17. carlroth.com [carlroth.com]

- 18. chemicalbook.com [chemicalbook.com]

A Technical Guide to D-(+)-Cellobiose-13C vs. Unlabeled D-(+)-Cellobiose for Researchers and Drug Development Professionals

Introduction

D-(+)-Cellobiose is a disaccharide composed of two β(1→4) linked D-glucose units. It is a key intermediate in the enzymatic hydrolysis of cellulose, the most abundant biopolymer on Earth. While structurally identical in its chemical reactivity and physical behavior, the introduction of a stable isotope, Carbon-13 (¹³C), into the cellobiose molecule creates a powerful tool for a wide range of scientific investigations. This guide provides an in-depth technical comparison between unlabeled D-(+)-Cellobiose and its ¹³C-labeled counterpart, focusing on their distinct applications, the experimental methodologies they enable, and the quantitative differences that are critical for researchers, scientists, and drug development professionals.

The core distinction lies not in their biological function but in their analytical detectability. Unlabeled cellobiose contains carbon atoms with their natural isotopic abundance (approximately 98.9% ¹²C and 1.1% ¹³C). In contrast, D-(+)-Cellobiose-¹³C is synthetically enriched with the ¹³C isotope, often at every carbon position (uniformly labeled or U-¹³C₁₂), making it significantly heavier and "visible" to specific analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic label acts as a tracer, allowing researchers to follow the molecule's journey through complex biological systems.

Data Presentation: Quantitative Comparison

The fundamental physical and chemical properties of D-(+)-Cellobiose remain largely unchanged by isotopic labeling, with the primary difference being the molecular weight.

| Property | Unlabeled D-(+)-Cellobiose | D-(+)-Cellobiose-¹³C (Uniformly Labeled) | Data Source(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | ¹³C₁₂H₂₂O₁₁ | [1][2][3] |

| Molecular Weight | 342.30 g/mol | 354.20 g/mol | [1][2][3] |

| Monoisotopic Mass | 342.11621 g/mol | 354.156 g/mol | [2][4] |

| CAS Number | 528-50-7 | 528-50-7 (unlabeled base) | [1][3] |

| Appearance | White to beige crystalline powder | White Crystalline Solid | [1][5] |

| Melting Point | ~225 - 239 °C (decomposes) | ~223 - 230 °C (decomposes) | [1][5][6] |

| Solubility | Very soluble in water | Soluble in Water and DMSO | [5][6][7] |

| Isotopic Enrichment | Natural abundance (~1.1% ¹³C) | Typically >99 atom % ¹³C | [5][8] |

Core Applications & Methodologies

The primary value of D-(+)-Cellobiose-¹³C lies in its application as a tracer in metabolic research and as a probe in structural biology.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[9] By providing D-(+)-Cellobiose-¹³C as the sole carbon source, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites.

-

Principle: Cells metabolize the ¹³C-labeled cellobiose, distributing the labeled carbon atoms throughout their metabolic network. By measuring the mass distribution of these downstream metabolites using mass spectrometry, the activity of different pathways can be determined.[10] For example, after being transported into the cell, cellobiose is cleaved into glucose and/or glucose-1-phosphate, which then enter glycolysis and other central carbon pathways.[11]

-

Application: This is crucial for metabolic engineering in organisms like Clostridium thermocellum for biofuel production, allowing scientists to identify bottlenecks and optimize production pathways.[9] It is also used to study gut microbiota metabolism, where microbes ferment ¹³C-labeled dietary fibers (like cellulose, which breaks down to cellobiose) into metabolites that can influence host health.[12]

Structural Biology and Interaction Studies via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of molecules and studying their interactions. The natural abundance of ¹³C is too low for many sensitive experiments.[8]

-

Principle: Uniformly ¹³C-labeling a carbohydrate dramatically enhances the sensitivity and resolution of NMR analysis.[8] This allows for the use of powerful multi-dimensional NMR experiments, such as ¹H-¹³C HSQC and ¹³C-filtered NOESY, which are commonly used for studying labeled proteins.[13][14][15] These experiments can precisely map the binding interface between cellobiose and proteins, such as cellulolytic enzymes or lectins, and reveal conformational changes upon binding.[14][15]

-

Application: In drug development, understanding how a potential drug interacts with a carbohydrate-binding protein is critical. Using ¹³C-labeled cellobiose can provide atomic-level details of this interaction, guiding the design of more effective therapeutics.[8] It is also essential for elucidating the mechanisms of biomass-degrading enzymes.[8]

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis using LC-MS

This protocol outlines a general workflow for tracing the metabolism of D-(+)-Cellobiose-¹³C in a microbial culture.

1. Cell Culture and Labeling:

- Prepare a defined growth medium where D-(+)-Cellobiose-¹³C is the sole carbon source.

- Inoculate the medium with the microorganism of interest (e.g., E. coli, S. cerevisiae, or C. thermocellum).

- Grow the culture under controlled conditions (temperature, pH, aeration) until it reaches a steady metabolic state, typically during the mid-exponential growth phase.

2. Rapid Sampling and Metabolic Quenching:

- Withdraw a defined volume of the cell culture rapidly.

- Immediately quench all enzymatic activity to preserve the metabolic state. This is often done by plunging the sample into a cold solvent mixture, such as 60% methanol kept at -70°C.

3. Metabolite Extraction:

- Centrifuge the quenched sample at a low temperature to pellet the cells.

- Remove the supernatant and perform a solvent-based extraction of intracellular metabolites from the cell pellet, often using a cold mixture of solvents like methanol, acetonitrile, and water.

- Centrifuge again to remove cell debris and collect the supernatant containing the metabolites.

4. LC-MS/MS Analysis:

- Analyze the metabolite extract using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

- The LC separates the complex mixture of metabolites over time.

- The MS detects the metabolites and, crucially, determines their mass isotopologue distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+6 for a fully labeled hexose, etc.).

5. Data Analysis and Flux Calculation:

- Process the raw LC-MS data to identify metabolites and quantify their MIDs.

- Use specialized software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model.

- The software calculates the intracellular metabolic fluxes that best explain the observed labeling patterns.

Protocol 2: Protein-Carbohydrate Interaction Analysis using NMR

This protocol describes how to study the binding of D-(+)-Cellobiose-¹³C to a target protein.

1. Sample Preparation:

- Express and purify the target protein. For advanced experiments, the protein may also be isotopically labeled (e.g., with ¹⁵N).

- Dissolve the uniformly ¹³C-labeled D-(+)-Cellobiose in a suitable NMR buffer (e.g., a phosphate buffer in D₂O).

- Prepare two primary samples: one with only the ¹³C-cellobiose and another with the ¹³C-cellobiose and the target protein mixed in a specific molar ratio.

2. NMR Data Acquisition:

- Acquire a series of NMR spectra on both samples using a high-field NMR spectrometer.

- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment provides a fingerprint of the carbohydrate, with a peak for each carbon-hydrogen pair. Comparing the spectra of the free and protein-bound cellobiose will show chemical shift perturbations (CSPs) for the atoms involved in the binding interface.

- ¹³C-filtered NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment specifically detects spatial proximities (through-space interactions <5 Å) between the protons of the ¹³C-labeled cellobiose and the protons of an unlabeled (or ¹⁵N-labeled) protein. These intermolecular NOEs are direct evidence of binding and are used to map the contact points.[14]

3. Data Processing and Structural Analysis:

- Process the NMR data using software like NMRPipe or TopSpin.

- Assign the resonances in the NMR spectra.

- Analyze the chemical shift perturbations to identify the part of the cellobiose molecule that is most affected by binding.

- Identify and quantify the intermolecular NOEs from the filtered-NOESY spectrum.

- Use this distance information, often in conjunction with computational modeling, to generate a 3D model of the cellobiose-protein complex.

Mandatory Visualizations

Caption: Logical flow from isotopic labeling to specific applications.

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Caption: Metabolic fate of intracellular ¹³C-Cellobiose.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Cellobiose | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. omicronbio.com [omicronbio.com]

- 4. D-Cellobiose-13C12 | CAS | LGC Standards [lgcstandards.com]

- 5. synthose.com [synthose.com]

- 6. D-(+)-Cellobiose(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. 13C Metabolic Flux Analysis and Kinetic Modeling of Clostridium Thermocellum for Cellobiose Conversion to Biofuels | Drawdown at Penn State Conference [drawdown.psu.edu]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR structure analysis of uniformly 13C-labeled carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-(+)-Cellobiose-13C for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Technical Specifications, and Key Applications

This technical guide provides a comprehensive overview of commercially available D-(+)-Cellobiose labeled with carbon-13 (¹³C), a critical tool for researchers, scientists, and drug development professionals. This document details the technical specifications from various suppliers, outlines key experimental applications, and provides a generalized protocol for its use in Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Supplier and Product Specifications

D-(+)-Cellobiose-¹³C is available from several commercial suppliers in various isotopically labeled forms, primarily with the ¹³C atom at the C1 or C1' position, or as a uniformly labeled molecule (¹³C₁₂). The choice of labeling depends on the specific experimental requirements, particularly for NMR studies and metabolic tracing. Below is a summary of quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Synthose | D-Cellobiose-1'-¹³C | CC369L | 99 atom % ¹³C | Min. 98% (¹H-NMR) | C₁₁¹³CH₂₂O₁₁ | 343.29 |

| LGC Standards | D-Cellobiose-¹³C₁₂ | TRC-C255004 | Not Specified | Not Specified | ¹³C₁₂H₂₂O₁₁ | 354.208 |

| Pharmaffiliates | D-Cellobiose-1-¹³C | PA STI 018580 | Not Specified | Not Specified | C₁₁¹³CH₂₂O₁₁ | 343.29 |

| Pharmaffiliates | D-Cellobiose-¹³C₁₂ | PA STI 018600 | Not Specified | Pale Yellow Solid | ¹³C₁₂H₂₂O₁₁ | 354.2 |

| InvivoChem | D-(+)-Cellobiose-¹³C | V42702 | Not Specified | ≥98% | C₁₁¹³CH₂₂O₁₁ | 343.29 |

| BioOrganics | D-Cellobiose-1-¹³C | BO-93456 | Not Specified | >98% | C₁₁¹³CH₂₂O₁₁ | 327.23 |

| Coompo Research Chemicals | D-Cellobiose-1-¹³C | C214192 | Not Specified | 98% | C₁₁¹³CH₂₂O₁₁ | 343.29 |

| MedChemExpress | D-Cellobiose-¹³C₁₂ | HY-W768206 | Not Specified | Not Specified | ¹³C₁₂H₂₂O₁₁ | 354.21 |

Key Applications in Research and Drug Development

The primary applications of D-(+)-Cellobiose-¹³C stem from its utility as a stable isotope-labeled internal standard and a tracer for metabolic and enzymatic studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-labeled cellobiose is instrumental in NMR-based studies of carbohydrate-protein interactions.[1] The ¹³C enrichment enhances the NMR signal, allowing for detailed structural and dynamic analysis of how cellobiose and its derivatives bind to enzymes and other proteins. This is particularly valuable in the study of cellulases and other biomass-degrading enzymes, providing insights into their catalytic mechanisms.[1]

-

Metabolic Flux Analysis (MFA): As an isotopically labeled metabolite, D-(+)-Cellobiose-¹³C can be used as a tracer to follow the metabolic fate of cellobiose in various biological systems.[2] This is a powerful technique in drug development to understand how a compound may affect carbohydrate metabolism. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate metabolic pathways and quantify their fluxes.[2]

-

Enzymatic Hydrolysis Assays: In the development of biofuels and other bio-based products, understanding the efficiency of enzymatic hydrolysis of cellulose is crucial. ¹³C-labeled cellobiose can serve as a substrate or an internal standard in assays designed to measure the activity of cellulolytic enzymes.

Experimental Protocols

While specific experimental conditions will vary based on the research question and the analytical instrumentation, the following provides a generalized protocol for a key application of D-(+)-Cellobiose-¹³C.

Generalized Protocol for NMR Spectroscopy Analysis of Protein-Carbohydrate Interactions

This protocol outlines the basic steps for using D-(+)-Cellobiose-¹³C to study the interaction between cellobiose and a protein of interest, such as a cellulase enzyme.

Materials:

-

D-(+)-Cellobiose-¹³C (select appropriate labeled version)

-

Protein of interest (e.g., cellulase)

-

NMR buffer (e.g., phosphate buffer in D₂O, pH adjusted)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of D-(+)-Cellobiose-¹³C in the NMR buffer. A typical concentration range is 0.5-5 mM, but this should be optimized based on the protein's binding affinity and the spectrometer's sensitivity.

-

Prepare a stock solution of the purified protein of interest in the same NMR buffer.

-

For the initial spectrum, transfer the D-(+)-Cellobiose-¹³C solution to an NMR tube.

-

-

NMR Data Acquisition (Ligand Only):

-

Acquire a one-dimensional (1D) ¹³C NMR spectrum of the D-(+)-Cellobiose-¹³C solution. This will serve as the reference spectrum.

-

Acquire a two-dimensional (2D) heteronuclear single quantum coherence (HSQC) spectrum to correlate the ¹³C nuclei with their attached protons.

-

-

NMR Data Acquisition (with Protein):

-

Titrate the protein solution into the NMR tube containing the D-(+)-Cellobiose-¹³C. This can be done in a stepwise manner to observe changes in the NMR signals as a function of protein concentration.

-

After each addition of the protein, acquire both 1D ¹³C and 2D ¹H-¹³C HSQC spectra.

-

-

Data Analysis:

-

Compare the spectra of D-(+)-Cellobiose-¹³C in the absence and presence of the protein.

-

Changes in the chemical shifts and/or line broadening of the ¹³C signals of cellobiose upon addition of the protein indicate an interaction.

-

The specific carbon atoms of cellobiose involved in the binding can be identified by analyzing which signals are perturbed.

-

By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) of the protein-carbohydrate interaction can be determined.

-

Visualizations

The following diagrams illustrate key concepts related to the application of D-(+)-Cellobiose-¹³C.

References

Unveiling the Isotopic Signature: A Technical Guide to the Natural Abundance of ¹³C in Cellobiose

For Researchers, Scientists, and Drug Development Professionals

The Foundation: Natural Abundance of Carbon-13

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small, naturally occurring fraction exists as the heavier stable isotope, ¹³C. The generally accepted natural abundance of ¹³C is approximately 1.07% of all carbon atoms. This slight mass difference allows for isotopic fractionation during physical and biochemical processes, leading to subtle variations in the ¹³C content of natural products.

Cellobiose: Structure and Carbon Numbering

Cellobiose is a disaccharide composed of two β-D-glucose units linked by a β(1→4) glycosidic bond. For clarity in discussing the intramolecular isotopic distribution, the carbon atoms in each glucose residue are numbered according to standard carbohydrate nomenclature. The glucose unit with the free anomeric carbon at the C1 position is referred to as the reducing end, while the other is the non-reducing end.

Intramolecular ¹³C Abundance in Glucose as a Proxy for Cellobiose

The biosynthesis of glucose in plants, the ultimate source of cellobiose, results in a non-uniform distribution of ¹³C among its six carbon atoms. This isotopic fingerprint is primarily dependent on the photosynthetic pathway of the plant source, namely the C3 (Calvin cycle) and C4 (Hatch-Slack pathway) cycles. The data presented below for glucose from C3 and C4 plants serves as a strong proxy for the expected ¹³C distribution within the glucose moieties of cellobiose.

Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Quantitative Data Summary

The following tables summarize the site-specific δ¹³C values for glucose derived from C3 and C4 plants. These values represent the deviation of the ¹³C/¹²C ratio at each carbon position from the overall molecular average.

Table 1: Intramolecular δ¹³C Distribution in Glucose from C3 Plants (e.g., Wheat, Potato)

| Carbon Position | Mean δ¹³C (‰ vs. VPDB) | Deviation from Molecular Mean (Δδ¹³C, ‰) |

| C1 | -26.5 | +1.0 |

| C2 | -27.0 | +0.5 |

| C3 | -24.5 | +3.0 |

| C4 | -24.0 | +3.5 |

| C5 | -28.0 | -0.5 |

| C6 | -30.0 | -2.5 |

| Molecular Mean | -27.5 | - |

Table 2: Intramolecular δ¹³C Distribution in Glucose from C4 Plants (e.g., Maize, Sugarcane)

| Carbon Position | Mean δ¹³C (‰ vs. VPDB) | Deviation from Molecular Mean (Δδ¹³C, ‰) |

| C1 | -11.8 | +0.7 |

| C2 | -12.0 | +0.5 |

| C3 | -10.5 | +2.0 |

| C4 | -10.3 | +2.2 |

| C5 | -13.0 | -0.5 |

| C6 | -14.5 | -2.0 |

| Molecular Mean | -12.5 | - |

Note: The absolute δ¹³C values can vary depending on environmental and physiological factors. The deviation from the molecular mean provides a more conserved isotopic signature.

Experimental Protocols for Determining Intramolecular ¹³C Abundance

The determination of site-specific ¹³C natural abundance in carbohydrates is a complex analytical challenge requiring specialized instrumentation and methodologies. The two primary techniques employed are Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) coupled with chemical or enzymatic degradation.

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR)

Principle: qNMR allows for the direct, non-destructive measurement of the ¹³C abundance at each chemically distinct carbon position in a molecule. By acquiring ¹³C NMR spectra under specific quantitative conditions, the signal intensity of each carbon resonance is directly proportional to its isotopic abundance.

Methodology:

-

Sample Preparation:

-

A high-purity sample of the carbohydrate (e.g., glucose or cellobiose) is dissolved in a deuterated solvent (e.g., D₂O) at a high concentration.

-

To overcome challenges with anomeric mixtures in reducing sugars like glucose, derivatization is often employed to lock the anomeric center. A common method is the conversion of glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAGF).

-

-

NMR Acquisition:

-

Spectra are acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

Quantitative acquisition parameters are crucial and include:

-

A long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei) to ensure full magnetization recovery between scans.

-

A calibrated 90° pulse angle.

-

Proton decoupling to collapse multiplets into single sharp resonances and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). For accurate quantification, the NOE should be uniform or suppressed.

-

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The baseline of the spectrum is carefully corrected.

-

The integral of each carbon resonance is precisely measured.

-

The site-specific δ¹³C value for each carbon position (i) is calculated relative to a reference material with a known isotopic composition.

-

Isotope Ratio Mass Spectrometry (IRMS) with Degradation

Principle: This method involves the chemical or enzymatic degradation of the carbohydrate into smaller molecules, each containing specific carbon atoms from the original molecule. The isotopic composition of these degradation products is then measured by GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry).

Methodology:

-

Sample Purification: The carbohydrate sample must be rigorously purified to remove any carbon-containing impurities.

-

Chemical/Enzymatic Degradation: A series of specific reactions are performed to selectively cleave the carbohydrate and isolate specific carbon atoms or groups of atoms. For glucose, this can involve fermentative pathways using specific microorganisms.

-

Derivatization: The degradation products are often derivatized to make them volatile for gas chromatography.

-

GC-C-IRMS Analysis:

-

The derivatized products are separated by gas chromatography.

-

Each separated compound is combusted to CO₂ in an online reactor.

-

The resulting CO₂ is introduced into the isotope ratio mass spectrometer, which measures the precise ¹³C/¹²C ratio.

-

-

Data Analysis: The δ¹³C values of the degradation products are used to reconstruct the intramolecular isotopic distribution of the original carbohydrate molecule.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.

Caption: Workflow for intramolecular ¹³C analysis.

Caption: ¹³C fractionation in C3 and C4 pathways.

Conclusion and Future Directions

While direct measurement of the intramolecular ¹³C distribution in cellobiose remains an area for future research, the extensive data available for glucose provides a strong and reliable foundation for understanding its isotopic signature. The analytical protocols detailed herein offer a roadmap for researchers seeking to perform such measurements. Future studies focusing on the kinetic isotope effects associated with the enzymatic synthesis of the β(1→4) glycosidic bond would provide a more complete picture of the subtle isotopic variations between monomeric glucose and the disaccharide cellobiose. Such knowledge will further enhance the application of stable isotope analysis in tracing the flow of carbon through biological and industrial systems.

Applications of Stable Isotope Labeling in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[2][3] The principle of this technique involves replacing one or more atoms in a molecule of interest with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H).[1][2] These labeled molecules, or tracers, are then introduced into a biological system. As the tracer is metabolized, the isotope label is incorporated into downstream metabolites.[4] By tracking the distribution and incorporation of these isotopes into various metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the regulation of metabolic networks.[1][4][5] This approach provides unparalleled insights into the dynamic nature of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[6]

Core Techniques and Methodologies

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a cornerstone technique for quantifying intracellular metabolic fluxes.[7][8] It involves feeding cells or organisms a substrate labeled with ¹³C, such as ¹³C-glucose or ¹³C-glutamine.[8] As the cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream metabolites.[9] These labeling patterns are measured by MS or NMR, and the data is then used in computational models to estimate the rates of intracellular reactions (fluxes).[9][10]

a. Cell Culture and Labeling:

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell lines) in standard culture dishes and grow them to the desired confluence (typically 60-80%).

-

Media Preparation: Prepare two types of media: an unlabeled medium and a labeling medium. The labeling medium is identical to the unlabeled medium except that a standard nutrient (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Labeling Experiment:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a specific duration to allow for the incorporation of the stable isotope. The incubation time depends on the metabolic pathway of interest and the time required to reach isotopic steady state.[9]

-

b. Metabolite Extraction:

-

Quenching Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), to the culture dish. Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.[11]

-

Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

c. GC-MS Analysis:

-

Derivatization: Dry the metabolite extract under a stream of nitrogen gas. To make the metabolites volatile for GC-MS analysis, derivatize them using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[11]

-

Injection and Separation: Inject the derivatized sample into a gas chromatograph (GC) equipped with an appropriate column. The GC separates the metabolites based on their volatility and interaction with the column.

-

Mass Spectrometry: As the separated metabolites elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the metabolites and separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of different isotopologues (molecules that differ only in their isotopic composition).[11]

-

Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distributions (MIDs) for each metabolite, which reflect the extent and pattern of ¹³C labeling. This data is then used for flux calculations.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for quantitative proteomics.[6][12][13] It relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins.[4][13] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid (e.g., "light" ¹²C₆-arginine vs. "heavy" ¹³C₆-arginine).[13] After several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of one cell population. The two cell populations can then be subjected to different experimental conditions, and their proteomes are mixed and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[13]

a. Cell Culture and Labeling:

-

Media Preparation: Prepare "light" and "heavy" SILAC media. These are custom-formulated media that lack the amino acid to be used for labeling (typically lysine and arginine). The "light" medium is supplemented with the normal, unlabeled amino acids, while the "heavy" medium is supplemented with the stable isotope-labeled versions (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).

-

Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.[4]

-

Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.

b. Sample Preparation:

-

Cell Lysis: Harvest and lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

c. Protein Digestion and Mass Spectrometry:

-

Protein Digestion: Digest the mixed protein sample into peptides using a protease, most commonly trypsin, which cleaves after lysine and arginine residues.[4]

-

Peptide Fractionation (Optional): For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reversed-phase liquid chromatography and then ionized and analyzed in the mass spectrometer.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The software calculates the SILAC ratios (heavy/light) for each identified protein, providing a quantitative measure of the change in protein expression between the two experimental conditions.[14]

Deuterium Metabolic Imaging (DMI)

DMI is a non-invasive imaging technique that allows for the three-dimensional mapping of metabolic activity in vivo.[15][16][17] It involves the administration of a substrate labeled with deuterium (²H), such as ²H-glucose or ²H-acetate, followed by magnetic resonance spectroscopic imaging (MRSI) to detect the deuterium-labeled substrate and its downstream metabolites.[15][16] Due to the low natural abundance of deuterium, the background signal is minimal, allowing for sensitive detection of the labeled compounds.[17]

a. Substrate Administration:

-

Tracer Selection: Choose a deuterium-labeled substrate based on the metabolic pathway of interest (e.g., [6,6'-²H₂]-glucose for glycolysis and the TCA cycle).

-

Administration Route: The labeled substrate can be administered orally or via intravenous infusion.[15] Oral administration is less invasive, while intravenous infusion allows for more precise control over the substrate concentration in the blood.[15]

-

Dosage: The dosage of the labeled substrate is a critical parameter and needs to be optimized for the specific organism and study design. For human studies with [6,6'-²H₂]-glucose, a typical oral dose is around 0.75 g/kg body weight.[16]

b. MR Spectroscopic Imaging:

-

Hardware: DMI experiments are performed on high-field MRI scanners equipped with hardware capable of detecting the deuterium signal.

-

Acquisition Sequence: A 3D MRSI pulse sequence is used to acquire spatially localized deuterium spectra from the tissue of interest.[15] A simple pulse-acquire sequence with phase-encoding gradients is often employed.[15]

-

Imaging Parameters: Key imaging parameters such as field of view (FOV), matrix size, repetition time (TR), and number of averages need to be optimized to achieve the desired spatial resolution and signal-to-noise ratio in a reasonable acquisition time.

c. Data Processing and Analysis:

-

Spectral Processing: The raw MRSI data is processed, which may include Fourier transformation and phase correction, to generate a spectrum for each voxel.

-

Spectral Fitting: The deuterium spectra are fitted to quantify the signal from the labeled substrate and its metabolic products (e.g., ²H-lactate, ²H-glutamate/glutamine).[15]

-

Metabolic Map Generation: The quantified metabolite signals are then used to generate 3D metabolic maps, which can be overlaid on anatomical MR images to visualize the spatial distribution of metabolic activity.[15]

Data Presentation

Quantitative data from stable isotope labeling experiments are crucial for interpreting metabolic phenotypes. Summarizing this data in structured tables allows for easy comparison and analysis.

Table 1: Metabolic Fluxes in A549 Cancer Cells Determined by ¹³C-MFA with [1,2-¹³C₂]glucose

| Metabolic Reaction | Flux (nmol/min/mg protein) | 95% Confidence Interval |

| Glucose Uptake | 1.54 | (1.49, 1.59) |

| Glycolysis (Glucose -> Pyruvate) | 1.31 | (1.26, 1.36) |

| Lactate Secretion | 1.15 | (1.11, 1.19) |

| Pentose Phosphate Pathway (oxidative) | 0.23 | (0.21, 0.25) |

| TCA Cycle (Isocitrate -> α-KG) | 0.45 | (0.42, 0.48) |

| Anaplerosis (Pyruvate -> Malate) | 0.12 | (0.10, 0.14) |

This table presents a subset of metabolic fluxes determined in A549 lung cancer cells using ¹³C-glucose tracing. The data highlights the high glycolytic rate and lactate production characteristic of the Warburg effect. Data adapted from Metallo et al., 2011.[5]

Table 2: SILAC-based Quantification of Protein Abundance Changes in Response to Metabolic Stress

| Protein | Gene | SILAC Ratio (Heavy/Light) | Function |

| Hexokinase 2 | HK2 | 1.85 | Glycolysis |

| Pyruvate Kinase M2 | PKM2 | 1.62 | Glycolysis |

| Lactate Dehydrogenase A | LDHA | 1.91 | Lactate Production |

| Glucose-6-Phosphate Dehydrogenase | G6PD | 1.45 | Pentose Phosphate Pathway |

| Fatty Acid Synthase | FASN | 0.65 | Lipid Synthesis |

This table shows hypothetical SILAC data illustrating changes in the abundance of key metabolic enzymes in response to a metabolic stress, such as nutrient deprivation. An increase in the SILAC ratio (>1) indicates upregulation of the protein, while a decrease (<1) indicates downregulation.

Signaling Pathways and Metabolic Regulation

Stable isotope tracing is instrumental in dissecting how signaling pathways regulate metabolism. By perturbing a signaling pathway and using isotope tracers, researchers can quantify the resulting changes in metabolic fluxes.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[18] Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[18]

Stable isotope tracing with ¹³C-glucose and ¹⁵N-amino acids can be used to quantify the effects of AMPK activation on glycolysis, the TCA cycle, and protein synthesis rates. For instance, activation of AMPK would be expected to increase the flux of ¹³C-glucose through glycolysis and decrease the incorporation of ¹⁵N-amino acids into new proteins.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, integrating signals from growth factors and nutrients.[19] The mTOR complex 1 (mTORC1) is a key player in this pathway, promoting anabolic processes such as protein and lipid synthesis.[19]

By using stable isotope tracers, researchers can measure how mTORC1 activity affects metabolic fluxes. For example, inhibition of mTORC1 with rapamycin would be expected to decrease the incorporation of ¹³C-glucose into lipids and ¹⁵N-amino acids into proteins, which can be quantified using MS-based techniques.[20]

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that transduces signals from growth factors to regulate cell proliferation, differentiation, and survival.[21] Emerging evidence indicates that the ERK pathway also plays a significant role in reprogramming cellular metabolism to support these processes.[21]

Stable isotope tracing experiments can be designed to investigate the impact of ERK signaling on metabolism. For instance, by inhibiting the ERK pathway with a specific inhibitor and tracing the metabolism of ¹³C-glucose and ¹³C-glutamine, researchers can quantify the resulting changes in glycolytic flux and glutamine utilization, providing a direct link between ERK signaling and metabolic reprogramming.

Applications in Drug Development

Stable isotope labeling techniques are invaluable in the field of drug discovery and development. They are used to study a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] By labeling a drug candidate with stable isotopes, its metabolic fate can be traced in preclinical and clinical studies, helping to identify and quantify metabolites and elucidate metabolic pathways. This information is crucial for assessing the drug's safety and efficacy. Furthermore, stable isotope-based metabolomics can be used to understand a drug's mechanism of action and to identify biomarkers of drug response. By treating cells or organisms with a drug and using stable isotope tracers to monitor metabolic fluxes, researchers can identify the metabolic pathways that are perturbed by the drug, providing insights into its therapeutic effects and potential side effects.

Conclusion

Stable isotope labeling is a versatile and powerful technology that has revolutionized metabolic research. From elucidating complex metabolic pathways to quantifying dynamic metabolic fluxes and understanding the intricate interplay between signaling and metabolism, these techniques provide a depth of information that is unattainable with other methods. The detailed protocols and applications outlined in this guide highlight the utility of stable isotope labeling for researchers, scientists, and drug development professionals. As analytical technologies continue to advance, the applications of stable isotope labeling are expected to expand further, continuing to drive new discoveries in our understanding of metabolism in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. cds.ismrm.org [cds.ismrm.org]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 7. Large-Scale Analysis of Breast Cancer-Related Conformational Changes in Proteins using SILAC-SPROX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. medicine.yale.edu [medicine.yale.edu]

- 15. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitoring mammalian target of rapamycin (mTOR) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of mTORC1 signaling and protein synthesis in human muscle following blood flow restriction exercise is inhibited by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of D-(+)-Cellobiose in Cellulose Degradation Studies

Abstract

D-(+)-Cellobiose, a disaccharide composed of two β(1→4) linked glucose units, is the fundamental repeating unit of cellulose and a central molecule in its enzymatic degradation.[1][2][3] Its role is multifaceted and complex, acting as a key substrate, a potent feedback inhibitor, and a crucial signaling molecule for the induction of cellulolytic enzymes. Understanding the intricate functions of cellobiose is paramount for optimizing industrial biomass conversion processes, developing novel enzyme cocktails, and exploring therapeutic strategies that target fungal or bacterial cellulolytic activity. This technical guide provides a comprehensive overview of the role of D-(+)-cellobiose in cellulose degradation studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

The Dual Role of D-(+)-Cellobiose: Inducer and Inhibitor

Cellobiose occupies a pivotal position in the regulation of cellulase synthesis and activity. It functions as both an inducer of cellulase gene expression and an inhibitor of cellulase enzyme activity, with the prevailing effect often depending on its concentration and the specific microbial system.

Cellobiose as an Inducer of Cellulase Expression

In many cellulolytic fungi, such as Trichoderma reesei, the presence of cellulose triggers the synthesis of cellulase enzymes. However, the insoluble nature of cellulose prevents it from directly acting as an intracellular inducer. The prevailing hypothesis is that a basal level of constitutively expressed cellulases hydrolyzes cellulose into soluble oligosaccharides, primarily cellobiose, which are then transported into the cell to initiate a larger-scale induction of cellulase genes.[4][5]

While cellobiose can act as an inducer, its efficiency varies among different fungal species and can be significantly lower than other disaccharides like sophorose.[4][6][7] For instance, in T. reesei, the induction effect of sophorose can be up to 2,500 times higher than that of cellobiose.[7] The lower induction efficiency of cellobiose is partly attributed to its rapid hydrolysis into glucose by β-glucosidases, as glucose is a well-known repressor of cellulase synthesis.[8]

In Neurospora crassa, deleting β-glucosidase genes allows cellobiose to induce cellulase genes to levels comparable to induction by cellulose itself.[4] Similarly, in Cellulosilyticum ruminicola, lower concentrations of cellobiose (e.g., 0.05%) lead to higher transcription of cellobiohydrolase compared to higher concentrations (0.5%).[4]

Cellobiose as a Feedback Inhibitor of Cellulases

Cellobiose is the primary product of cellobiohydrolases (CBHs), which are major components of industrial cellulase cocktails.[9][10] The accumulation of cellobiose during hydrolysis leads to significant product inhibition, which retards the overall rate of cellulose conversion to glucose.[1][11] This feedback inhibition is a major bottleneck in industrial biomass saccharification, especially at high substrate loadings.[1]

Cellobiose acts as a strong competitive inhibitor for CBHs, such as Cel7A from Trichoderma reesei.[9][12] It binds with high affinity to the active site tunnel of the enzyme, specifically at the +1/+2 product binding sites, creating a steric hindrance that prevents cellulose chains from entering the active site.[1][2][9] This binding can also induce conformational changes in the enzyme, leading to non-productive adsorption on the cellulose surface.[2] The inhibitory effect is highly dependent on the nature of the substrate; for example, the apparent competitive inhibition constant (Kᵢ) for Cel7A is significantly higher when acting on crystalline bacterial cellulose compared to low-molecular-weight model substrates.[12]

Quantitative Data on Cellobiose Effects

The following tables summarize quantitative data regarding the inhibitory and inductive effects of cellobiose on cellulase systems.

Table 1: Inhibition Constants (Kᵢ) of Cellobiose for Trichoderma reesei Cellulases

| Enzyme | Substrate | Apparent Kᵢ (mM) | Reference |

| Cel7A (CBH) | [³H]-bacterial cellulose | 1.6 ± 0.5 | [12] |

| Cel7B (EG) | [³H]-amorphous cellulose | 11 ± 3 | [12] |

| Cel5A (EG) | [³H]-amorphous cellulose | 34 ± 6 | [12] |

Table 2: Comparative Induction of Cellulase Activity in T. reesei Rut C30

| Inducer | Relative Filter Paper Activity (FPA) | Fold Increase vs. Cellobiose | Reference |

| Cellobiose | ~0.3 U/mL | 1.0x | [7] |

| Lactose | ~0.8 U/mL | ~2.7x | [7] |

| MGS* | ~1.5 U/mL | 5.26x | [7] |

*MGS: A mixture of glucose and sophorose prepared from stevioside hydrolysis.[7]

Cellobiose in Signaling and Transport

The induction of cellulase genes by cellobiose is a tightly regulated process involving specific transporters and intracellular signaling cascades.

Cellobiose Transport

For cellobiose to act as an intracellular inducer, it must be transported across the cell membrane. Filamentous fungi possess a variety of Major Facilitator Superfamily (MFS) transporters, some of which are specific for cellodextrins.[13] In Neurospora crassa and Aspergillus nidulans, specific cellodextrin transporters (e.g., CDT-1, CDT-2, CltA, CltB) have been identified that are crucial for cellobiose uptake and subsequent cellulase induction.[13][14] Some of these transporters, like CltB, may also function as "transceptors," sensing extracellular cellobiose levels and initiating a signaling cascade without necessarily transporting large quantities of the sugar.[13]

Signaling Pathways

Once inside the cell, cellobiose (or a derivative) triggers a signaling cascade that leads to the activation of transcription factors responsible for cellulase gene expression. While the complete pathway is still under investigation, cyclic AMP (cAMP) has been implicated as a key second messenger in this process in T. reesei.[8] Studies have shown that intracellular cAMP levels can increase in the presence of inducers like sophorose, which is structurally related to cellobiose.[8] The cAMP pathway, through protein kinase A (PKA), can then initiate a phosphorylation cascade that ultimately activates or inactivates target transcription factors.[8]

Experimental Protocols Involving D-(+)-Cellobiose

Cellobiose is central to many assays used to characterize cellulolytic systems. Below are detailed methodologies for key experiments.

Protocol: Cellulase Activity Assay via Cellobiose Measurement

This protocol measures the total activity of a cellulase mixture by quantifying the rate of cellobiose production from a cellulose substrate. Modern methods often employ biosensors for real-time measurement.[15][16][17]

Objective: To determine the rate of cellobiose release from a cellulosic substrate by a cellulase enzyme preparation.

Materials:

-

Cellulase enzyme solution (e.g., from T. reesei)

-

Substrate: Microcrystalline cellulose (e.g., Avicel PH-101) or amorphous cellulose (PASC).

-

Buffer: 0.05 M Sodium Acetate or Citrate buffer, pH 4.8-5.0.[18][19][20]

-

Reaction vessels: 15 mL glass vials or 2 mL microcentrifuge tubes.[15][19]

-

Incubator/shaker set to the optimal temperature for the enzyme (e.g., 45-50°C).[18][19]

-

Quantification method:

-

Reagents to stop the reaction (e.g., heat block for boiling, or addition of a strong base).

Procedure:

-

Substrate Preparation: Prepare a suspension of the cellulose substrate (e.g., 10 g/L) in the reaction buffer.[19] Pre-incubate the suspension at the reaction temperature (e.g., 50°C) for 10-15 minutes to equilibrate.

-

Reaction Initiation: Add a known concentration of the cellulase enzyme solution to the substrate suspension to initiate the hydrolysis reaction. The final enzyme concentration should be in a range that ensures the reaction rate is linear over the desired time course (e.g., 0.1 g/L).[16][19]

-

Incubation: Incubate the mixture at the optimal temperature with constant stirring or shaking to keep the substrate suspended.[16][19]

-

Sampling and Termination:

-

For HPLC: At defined time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture. Immediately stop the enzymatic reaction by boiling the sample for 5-10 minutes or by adding a quenching solution.[18] Centrifuge the sample to pellet the remaining solid substrate and collect the supernatant for analysis.

-

For Biosensor: If using a real-time biosensor, the sensor is placed directly in the reaction vessel, and cellobiose concentration is monitored continuously.[15][17]

-

-

Quantification: Analyze the collected supernatants (or monitor the real-time data) to determine the concentration of cellobiose produced.

-

Calculation: Plot the concentration of cellobiose versus time. The initial slope of this curve represents the rate of reaction. Express the cellulase activity in units such as μmol of cellobiose produced per minute per mg of enzyme.

Protocol: Studying Cellulase Gene Induction by Cellobiose

This protocol uses quantitative PCR (qPCR) to measure the change in transcript levels of key cellulase genes in a fungus grown in the presence of cellobiose.

Objective: To quantify the induction of cellulase gene expression (e.g., cbh1/cel7a) in a cellulolytic fungus in response to cellobiose.

Materials:

-

Fungal strain (e.g., T. reesei QM9414).

-

Growth medium: Basal medium with a non-inducing carbon source for pre-culture (e.g., glycerol or glucose).[6]

-

Inducing medium: Basal medium containing a defined concentration of cellobiose (e.g., 0.05% to 1%).[4][6]

-

Flasks for shake culture.

-

Mycelia harvesting equipment (e.g., filtration system).

-

Liquid nitrogen for snap-freezing.

-

RNA extraction kit.

-

Reverse transcription kit (for cDNA synthesis).

-

qPCR instrument and reagents (e.g., SYBR Green master mix).

-

Primers specific for target cellulase genes (e.g., cel7a) and a housekeeping gene for normalization (e.g., sar1).[21]

Procedure:

-

Pre-culture: Grow the fungus in a liquid medium with a repressing or non-inducing carbon source (e.g., 1% glucose or glycerol) for 2-4 days to generate sufficient mycelial mass.[6]

-

Induction: Harvest the mycelia by filtration and wash with sterile water or buffer to remove the previous carbon source.

-

Transfer a known amount of washed mycelia (e.g., 20 mg dry weight equivalent) into the inducing medium containing cellobiose. Also, prepare a control flask with no carbon source or with a repressing carbon source.[6]

-

Incubate the cultures under inducing conditions (e.g., 29°C with shaking) for a time course (e.g., 2, 4, 8, 24 hours).[6]

-

Harvest and RNA Extraction: At each time point, harvest the mycelia, snap-freeze in liquid nitrogen, and store at -80°C. Extract total RNA from the frozen mycelia using a suitable kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis: Perform qPCR using the synthesized cDNA as a template, specific primers for the target cellulase genes, and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression levels to the housekeeping gene and comparing the cellobiose-induced samples to the control samples.

The Role of Cellobiose in Oxidative Cellulose Degradation

Recent research has highlighted the importance of oxidative enzymes, such as Lytic Polysaccharide Monooxygenases (LPMOs) and Cellobiose Dehydrogenase (CDH), in cellulose degradation.[22][23] CDH is an extracellular enzyme that oxidizes cellobiose to cellobiono-1,5-lactone.[22][24] This reaction is significant for several reasons:

-

Relief of Inhibition: By converting cellobiose, CDH can alleviate the product inhibition of cellobiohydrolases, thereby enhancing overall cellulose degradation.[23][25]

-

Electron Donor for LPMOs: CDH can act as an efficient electron donor for LPMOs.[22][25] LPMOs are copper-dependent enzymes that introduce oxidative breaks in crystalline cellulose, creating new entry points for hydrolytic enzymes and significantly boosting their efficiency.[23]

Implications for Drug Development

The essential role of cellulose degradation in the life cycle of many pathogenic fungi and bacteria makes the enzymes involved attractive targets for therapeutic intervention. For instance, inhibiting cellulases could prevent pathogens from invading host tissues or limit their ability to form robust biofilms.[26][27] Given that cellobiose is a potent natural inhibitor of key cellulases, synthetic cellobiose analogs or mimetics could be developed as antifungal or antibacterial agents. Furthermore, understanding the cellobiose transport and signaling systems could open avenues for designing drugs that disrupt the pathogen's ability to sense its environment and produce the enzymes necessary for infection. The enzyme CDH has also been investigated for its antibiofilm activity, as its oxidation of cellobiose produces H₂O₂, an antimicrobial agent that can disrupt the biofilm matrix.[27]

Conclusion

D-(+)-Cellobiose is far more than a simple intermediate in cellulose breakdown. It is a critical regulatory molecule that governs the expression and activity of the entire cellulolytic machinery. Its dual nature as both an inducer and an inhibitor presents both challenges and opportunities for the scientific community. A thorough understanding of its transport, signaling, and enzymatic interactions, supported by robust quantitative data and standardized protocols, is essential for advancing biotechnological applications in biofuel production and for developing novel therapeutic strategies targeting microbial pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellobiose - Wikipedia [en.wikipedia.org]

- 4. frontiersin.org [frontiersin.org]

- 5. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellulose degraded by cellulase. – The Hancock Lab [sites.psu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of the Trichoderma reesei cellulases by cellobiose is strongly dependent on the nature of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. escholarship.org [escholarship.org]

- 15. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. publications.iupac.org [publications.iupac.org]

- 19. Practical screening of purified cellobiohydrolases and endoglucanases with α-cellulose and specification of hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidoreductive Cellulose Depolymerization by the Enzymes Cellobiose Dehydrogenase and Glycoside Hydrolase 61 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trichoderma reesei ACE4, a Novel Transcriptional Activator Involved in the Regulation of Cellulase Genes during Growth on Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. journals.asm.org [journals.asm.org]

- 24. Cellulose degradation: a therapeutic strategy in the improved treatment of Acanthamoeba infections - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inactivation of Cellobiose Dehydrogenases Modifies the Cellulose Degradation Mechanism of Podospora anserina - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of Cellulases | Annual Reviews [annualreviews.org]

- 27. brieflands.com [brieflands.com]

D-(+)-Cellobiose-¹³C as a Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biological pathways and the quantification of metabolic fluxes. D-(+)-Cellobiose-¹³C, a non-radioactive, stable isotope-labeled disaccharide, has emerged as a critical tracer for investigating cellulose and cellodextrin metabolism, particularly within the gut microbiome. This technical guide provides a comprehensive overview of the application of D-(+)-Cellobiose-¹³C in biological systems, detailing experimental protocols, data presentation, and the underlying metabolic pathways.

D-(+)-Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. It is the primary repeating unit of cellulose, the most abundant polysaccharide on Earth. While mammals lack the enzymes to directly digest cellulose and cellobiose, these carbohydrates are a major energy source for various microorganisms, most notably the complex communities residing in the gut. By using D-(+)-Cellobiose labeled with Carbon-13 (¹³C), researchers can track the journey of these carbon atoms as they are metabolized by gut bacteria and incorporated into various downstream metabolites. This allows for a detailed understanding of the metabolic contributions of cellulolytic microbes to host physiology and their role in health and disease.

Core Applications in Biological Research

The use of D-(+)-Cellobiose-¹³C as a tracer is primarily focused on, but not limited to, the following areas:

-

Gut Microbiome Metabolism: Elucidating the metabolic pathways of key cellulolytic bacteria, such as Bacteroides ovatus and Ruminococcus albus.[1][2]

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a biological system.[3]

-

Stable Isotope Probing (SIP): Identifying the specific microorganisms within a complex community that are actively metabolizing cellobiose.

-

Drug Development: Assessing the impact of therapeutic interventions on gut microbiome function and carbohydrate metabolism.

Metabolic Pathways of D-(+)-Cellobiose

In the gut, D-(+)-Cellobiose is primarily metabolized by cellulolytic bacteria through two main intracellular pathways following its transport into the cell.[4][5]

-

Hydrolytic Pathway: Intracellular β-glucosidases cleave the β(1→4) glycosidic bond of cellobiose, yielding two molecules of glucose. These glucose molecules then enter glycolysis to generate pyruvate, which can be further metabolized through various pathways, including the tricarboxylic acid (TCA) cycle and fermentation pathways, to produce short-chain fatty acids (SCFAs), amino acids, and other essential metabolites.[2]

-

Phosphorolytic Pathway: Cellobiose phosphorylase catalyzes the phosphorolytic cleavage of the glycosidic bond in the presence of inorganic phosphate (Pi). This reaction produces one molecule of glucose-1-phosphate and one molecule of glucose. Glucose-1-phosphate can then be converted to glucose-6-phosphate and enter glycolysis. This pathway is more energetically efficient as it saves one molecule of ATP compared to the hydrolytic pathway.[4]

The following diagram illustrates the general metabolic fate of D-(+)-Cellobiose-¹³C in a representative gut bacterium.

Caption: Metabolic fate of D-(+)-Cellobiose-¹³C in gut microbiota.

Experimental Protocols

The following sections provide detailed methodologies for conducting a tracer experiment with D-(+)-Cellobiose-¹³C. These protocols are generalized and may require optimization based on the specific biological system and analytical instrumentation.

Experimental Workflow

The overall workflow for a D-(+)-Cellobiose-¹³C tracer experiment involves several key stages, from experimental design to data analysis.

Caption: A generalized workflow for ¹³C-cellobiose tracer experiments.

Bacterial Culture and Labeling

This protocol is adapted for in vitro studies with pure or mixed bacterial cultures.

-

Materials:

-

Anaerobic chamber or incubator

-

Appropriate bacterial growth medium (e.g., minimal medium)

-

D-(+)-Cellobiose-¹³C (uniformly labeled, ¹³C₁₂)

-

Unlabeled D-(+)-Cellobiose

-

Bacterial strain(s) of interest (e.g., Bacteroides ovatus, Ruminococcus albus)

-

-

Procedure:

-

Prepare the bacterial growth medium, omitting the standard carbon source.

-

Prepare a stock solution of D-(+)-Cellobiose-¹³C in sterile, anaerobic water.

-

Add the D-(+)-Cellobiose-¹³C stock solution to the growth medium to achieve the desired final concentration (e.g., 2.5-5 mg/mL).[2] For control experiments, prepare parallel cultures with unlabeled cellobiose.

-

Inoculate the medium with the bacterial strain(s) of interest.

-

Incubate the cultures under appropriate anaerobic conditions and temperature until the desired growth phase is reached (e.g., mid-exponential phase).

-

Monitor bacterial growth by measuring optical density (OD₆₀₀).

-

Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is crucial to preserve the in vivo state of metabolites.

-

Materials:

-

Procedure:

-

Rapidly transfer a defined volume of the bacterial culture into a tube containing the cold quenching solution. The volume ratio of culture to quenching solution should be optimized to ensure rapid cooling and metabolic arrest.

-

Immediately centrifuge the quenched sample at a high speed (e.g., 10,000 x g) and low temperature (e.g., -20°C) to pellet the cells.

-

Carefully decant the supernatant (containing extracellular metabolites) and store at -80°C for later analysis.

-

Resuspend the cell pellet in the chilled extraction solvent.

-

Perform cell lysis to release intracellular metabolites. This can be achieved through methods such as bead beating or sonication, ensuring the sample remains cold throughout the process.[1]

-

Centrifuge the lysate at high speed and low temperature to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites and store at -80°C until analysis.

-

Analytical Methods: LC-MS and NMR

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy depends on the specific research question. LC-MS offers higher sensitivity for detecting a wide range of metabolites, while NMR can provide detailed information on the positional labeling of carbons within a molecule.

a. LC-MS Analysis

-

Sample Preparation:

-

Thaw frozen metabolite extracts on ice.

-

Centrifuge samples to remove any precipitates.

-

Transfer the supernatant to autosampler vials.

-

-

Instrumentation and Parameters (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like sugars and organic acids.

-

Mobile Phase: A gradient of acetonitrile and water with additives like ammonium formate or formic acid.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for accurately measuring the mass-to-charge ratio (m/z) and resolving different isotopologues.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for sugar phosphates and organic acids.

-

-

Data Acquisition:

-

Acquire data in full scan mode to capture all ions within a specified m/z range.

-

The mass resolution should be high enough to distinguish between ¹³C-labeled and unlabeled isotopologues.

-

b. NMR Spectroscopy Analysis

-

Sample Preparation:

-

Lyophilize the metabolite extract to remove solvents.

-

Reconstitute the dried extract in a suitable NMR buffer (e.g., D₂O with a chemical shift reference like DSS).

-

-

Instrumentation and Parameters (Example):

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments:

-

1D ¹H NMR: For initial metabolite identification and quantification.

-

1D ¹³C NMR: To directly observe the ¹³C-labeled carbons.

-

2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons, aiding in the assignment of signals from ¹³C-labeled metabolites.[8]

-

-

Data Analysis

-

LC-MS Data:

-

Use software like XCMS or Compound Discoverer for peak picking, retention time alignment, and feature detection.

-

Identify metabolites by comparing their accurate mass and retention time to a database of standards.

-

Correct for the natural abundance of ¹³C to determine the true enrichment from the tracer. Software packages like IsoCor can be used for this purpose.

-

Calculate the Mass Isotopologue Distribution (MID) for each identified metabolite, which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

-

NMR Data:

-

Process the NMR spectra using software like MestReNova or TopSpin.

-

Identify and quantify metabolites by comparing the spectra to databases like the Human Metabolome Database (HMDB).[5][8]

-

Analyze the ¹³C satellites in ¹H spectra or the signals in ¹³C spectra to determine the positional enrichment of ¹³C.

-

-

Metabolic Flux Analysis (MFA):

-

Use the calculated MIDs and known metabolic pathways to construct a metabolic model.

-

Employ software like INCA or Metran to estimate the metabolic fluxes that best fit the experimental data.[9]

-